Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
Description
Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a benzoate ester derivative featuring a 6-oxo-1,6-dihydropyridine (dihydropyridone) carboxamide group at the para position of the benzene ring. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand . While direct biological or application data are unavailable in the provided evidence, its structural features align with pharmacophores seen in medicinal chemistry, such as kinase inhibitors or enzyme modulators.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-2-5-11(6-3-9)16-13(18)10-4-7-12(17)15-8-10/h2-8H,1H3,(H,15,17)(H,16,18) |
InChI Key |
UDEQSDVCXVVCOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxo group to a hydroxyl group.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate belongs to a broader class of methyl benzoate derivatives with amide-linked heterocyclic groups. Key analogs include the C1–C7 series (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate and derivatives), which share the methyl benzoate core but differ in substituents .
Key structural differences :
- Heterocyclic moiety: The target compound employs a dihydropyridone ring, while C1–C7 analogs feature a quinoline-4-carbonyl group.
- Linkage: The target compound has a direct carboxamide linkage, whereas C1–C7 analogs incorporate a piperazine spacer between the quinoline and benzoate groups. This piperazine linker may improve conformational flexibility and solubility.
- Substituents: C1–C7 compounds include halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups at the 4-position of the quinoline-attached phenyl ring. These substituents modulate electronic and steric properties, which are absent in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Spectral Features (NMR/HRMS) | Physical State |
|---|---|---|---|---|
| This compound | 286.27 | Dihydropyridone carboxamide | NH (δ ~10–12 ppm), lactam C=O | Not reported |
| C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | 481.53 | Quinoline, phenyl, piperazine | Aromatic δ 8.3–7.2, piperazine δ 3.6 | Yellow/white solid |
| C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | 499.52 | 4-Fluorophenyl | Fluorine coupling in $ ^{19}F $ NMR | White solid |
Observations :
- Halogen substituents (e.g., C2: Br, C3: Cl) in C1–C7 may enhance lipophilicity and metabolic stability compared to the target compound’s polar dihydropyridone group.
Stability and Commercial Availability
- The target compound is discontinued , possibly due to instability (e.g., lactam hydrolysis susceptibility) or synthetic challenges. In contrast, some C1–C7 analogs were available in multiple quantities before discontinuation, suggesting better scalability or demand .
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